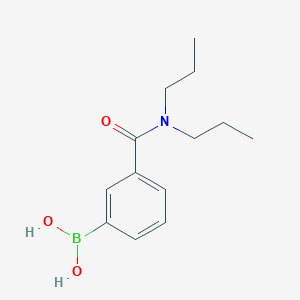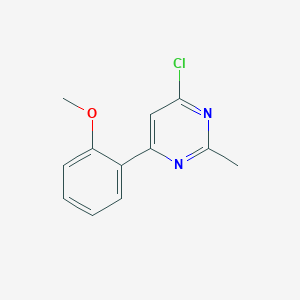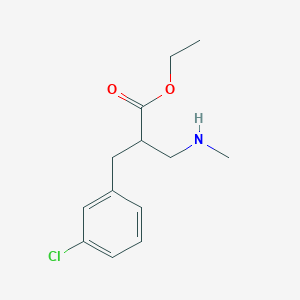![molecular formula C17H19N3O B1486719 3-(4-aminofenil)-1,2,3,4,5,6-hexahidro-8H-1,5-metanopiridino[1,2-a][1,5]diazocin-8-ona CAS No. 1203291-22-8](/img/structure/B1486719.png)
3-(4-aminofenil)-1,2,3,4,5,6-hexahidro-8H-1,5-metanopiridino[1,2-a][1,5]diazocin-8-ona
Descripción general
Descripción
3-(4-aminophenyl)-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one is a useful research compound. Its molecular formula is C17H19N3O and its molecular weight is 281.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(4-aminophenyl)-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-aminophenyl)-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividad Antimicrobiana
El compuesto ha mostrado potencial en aplicaciones antimicrobianas. Su estructura, que incluye un grupo aminofenil, puede modificarse para crear nuevas bases de Schiff que exhiben una actividad significativa contra diversas cepas microbianas . Esto podría conducir al desarrollo de nuevos antibióticos o desinfectantes.
Aplicaciones Antifúngicas
En particular, se ha encontrado que los derivados de este compuesto exhiben una notable actividad contra Candida albicans, un patógeno fúngico común . Esto sugiere su uso en tratamientos antifúngicos, ya sea como un fármaco farmacéutico o como un agente tópico.
Investigación Anticancerígena
La estructura principal relacionada con este compuesto es parte de una clase de productos químicos que se han estudiado por sus propiedades anticancerígenas . La investigación en este campo podría conducir a la síntesis de nuevos agentes quimioterapéuticos que se dirigen a tipos específicos de células cancerosas.
Propiedades Antiinflamatorias
Los compuestos derivados del grupo aminofenil se han asociado con actividades antiinflamatorias . Esto indica un potencial para el desarrollo de nuevos medicamentos antiinflamatorios que podrían usarse para tratar afecciones como la artritis o la enfermedad inflamatoria intestinal.
Potencial Anticonvulsivo
Las características estructurales de este compuesto sugieren que podría ser útil en la síntesis de medicamentos anticonvulsivos . Estos podrían ayudar en el tratamiento de trastornos neurológicos como la epilepsia.
Desarrollo Analgésico
El marco del compuesto es propicio para la creación de fármacos analgésicos . Estos medicamentos podrían adaptarse para controlar el dolor sin las propiedades adictivas de los medicamentos opioides actuales.
Propiedades
IUPAC Name |
11-(4-aminophenyl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c18-14-4-6-15(7-5-14)19-9-12-8-13(11-19)16-2-1-3-17(21)20(16)10-12/h1-7,12-13H,8-11,18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWWKHJDBUXNPRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC1C3=CC=CC(=O)N3C2)C4=CC=C(C=C4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


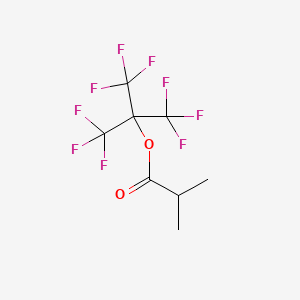
![2-(Diethylamino)benzo[d]thiazol-6-ol](/img/structure/B1486642.png)
![2-{2-[3-(4-Fluorophenyl)-1-pyrrolidinyl]ethyl}-1,4-dimethylpiperazine](/img/structure/B1486643.png)
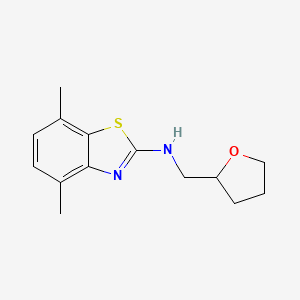
amine](/img/structure/B1486646.png)
